Compound Description: The crystal structure of this compound (C28H18ClN3) was determined at 173 K. It crystallizes in the monoclinic space group P21/c .
Relevance: This compound shares the core pyrazolo[4,3-c]quinoline structure with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The primary differences are the position of the chlorine substituent on the phenyl ring (para vs. meta) and the presence of two phenyl substituents at positions 6 and 8 instead of a single phenyl at position 3 and a fluorine at position 7.
1-Phenylpyrazolo[4,3-c]pyridines
Compound Description: These compounds were synthesized via Sonogashira-type reactions using 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors. The reaction involved cross-coupling with various alkynes followed by treatment with tert-butylamine. The resulting 1-phenylpyrazolo[4,3-c]pyridines were then used to prepare corresponding 1-phenylpyrazolo[4,3-c]pyridine 5-oxides and 7-iodo-1-phenylpyrazolo[4,3-c]pyridine 5-oxides. Detailed NMR spectroscopic investigations were conducted on all synthesized products .
Relevance: Although lacking the quinoline ring, these compounds share the pyrazolo[4,3-c]pyridine core with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, emphasizing the importance of this core structure as a building block for various bioactive molecules. The synthesis strategies employed for these related compounds may also be relevant for accessing modifications of the target compound.
1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, 1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and 1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Compound Description: These three closely related compounds are all 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines. Their molecular conformations and hydrogen bonding patterns were extensively studied. Each compound features a reduced pyridine ring adopting a half-chair conformation with the methylsulfonyl substituent in an equatorial position .
Relevance: These compounds highlight the structural diversity possible within the pyrazolo[4,3-c]pyridine class, with variations in the aryl group substituents and the presence of a reduced pyridine ring. Although 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline contains a fully aromatic quinoline ring, the shared pyrazolo[4,3-c]pyridine core and the presence of halogenated phenyl substituents demonstrate a close structural relationship. The study of these related compounds' conformations and hydrogen bonding may provide insights into the structural properties of the target compound .
Compound Description: This series of compounds was synthesized and evaluated for antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines. Several of these compounds displayed low micromolar GI50 values, indicating their potential as anticancer agents .
Relevance: The core pyrazolo[4,3-c]pyridine structure present in these compounds is also found in 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Although the 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines lack the quinoline ring, they demonstrate the potential of this scaffold for biological activity, particularly in the context of antiproliferative activity, which may warrant further exploration in the target compound .
Compound Description: The crystal structure of this compound (C28H18FN3) was analyzed, revealing a nearly planar 1H-pyrazolo[3,4-b]quinoline core with phenyl substituents at positions 1, 3, and 4 twisted away from the core .
Relevance: This compound shares the core pyrazolo[3,4-b]quinoline structure with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The key differences are the isomeric pyrazoloquinoline system, the fluorine substituent at position 6 instead of position 7, and the presence of three phenyl substituents instead of one phenyl and one chlorophenyl substituent. Despite these differences, the shared core structure and the presence of a halogen substituent on the quinoline ring indicate a close structural relationship .
Compound Description: This compound was unexpectedly synthesized via a non-classical Pschorr reaction. It exhibits binding affinity for the central benzodiazepine receptor, highlighting its potential biological activity .
Relevance: Although differing in the substitution pattern on the pyrazole and quinoline rings, this compound shares the core pyrazolo[4,3-c]quinoline structure with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The presence of a 1-phenyl substituent and the observed biological activity in this related compound suggests potential pharmacological properties for the target compound that may be worth exploring .
Compound Description: These compounds were synthesized from alkyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetates by transformation with N- and C-nucleophiles followed by cyclization .
Relevance: The pyrazolo[4,3-c]pyridine core found in these compounds is also present in 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, highlighting the importance of this structure as a starting point for diverse chemical modifications. While the carboxylate and 3-oxo-2-phenyl substituents differ from the target compound, the shared core structure suggests possible synthetic strategies for modifying the pyrazolopyridine moiety .
Compound Description: This series of 5-substituted compounds was synthesized from ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate through reactions with N-nucleophiles .
Relevance: These compounds demonstrate the versatility of the pyrazolo[4,3-c]pyridine core found in 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, specifically the potential for introducing various substituents at the 5-position. The synthetic strategies used for these related compounds may provide inspiration for modifying the target compound at similar positions .
Compound Description: The crystal structure of this compound, which crystallizes with Z' = 3 in the Pī space group, was determined. The three independent molecules in the unit cell exhibit similar conformations, featuring a screw-boat form in the non-aromatic carbocyclic rings .
Relevance: This compound shares the core benzo[h]pyrazolo[3,4-b]quinoline structure with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Despite differences in the pyrazoloquinoline isomer, the tert-butyl group at position 8, and the dihydro ring system, the presence of a chlorophenyl substituent at position 7 highlights the structural similarities and potential for halogenated aryl groups at this position .
8-Methyl-7-(4-chlorophenyl)-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline, 8-methyl-7-(3-pyridinyl)-10-phenyl-6,10-dihydro-5H-benzo[b]pyrazolo[3,4-b]quinoline, and 8-methyl-7-(4-pyridinyl)-10-phenyl-10H-benzo[h]pyrazolo[3,4-b]quinoline
Compound Description: These three compounds belong to the 7-aryl-benzo[h]pyrazolo[3,4-b]quinoline series. The last compound was unexpectedly obtained as an oxidized product during an attempted synthesis of the corresponding dihydro derivative. Structural comparisons within this series, as well as with isomeric 11-aryl-benzo[f]pyrazolo[3,4-b]quinolines, were conducted .
Relevance: The core benzo[h]pyrazolo[3,4-b]quinoline structure and the presence of aryl substituents at position 7 in these compounds highlight their structural relationship with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, despite differences in the pyrazoloquinoline isomer, the methyl group at position 8, and the presence of a dihydro ring system. The study of these related compounds, particularly their structural comparisons with isomeric series, provides valuable information on the influence of aryl substituents and structural variations on the overall molecular conformation and intermolecular interactions .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.